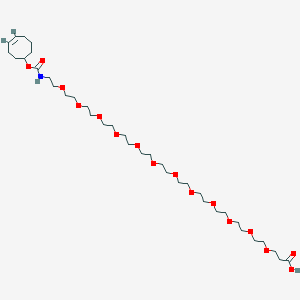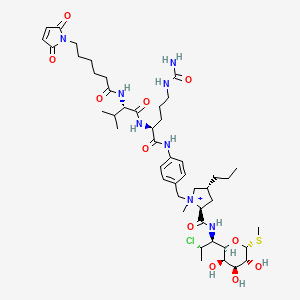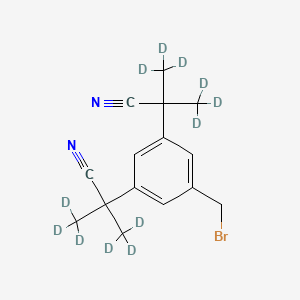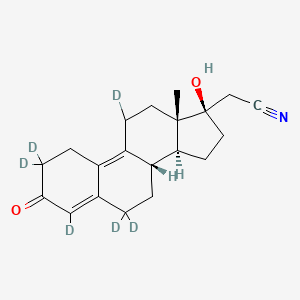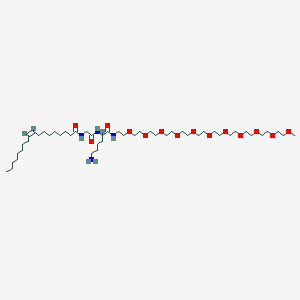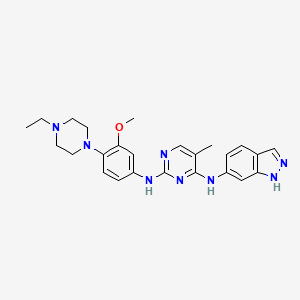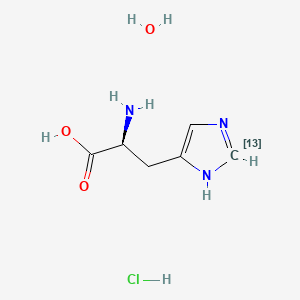
L-Histidine-13C (hydrochloride hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine-13C (hydrochloride hydrate) is a compound where the carbon-13 isotope is incorporated into L-Histidine hydrochloride hydrate. This compound is an endogenous metabolite and is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantification in various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
L-Histidine-13C (hydrochloride hydrate) is synthesized by incorporating the carbon-13 isotope into L-Histidine. The starting materials, L-Histidine and hydrochloric acid, are mixed in deionized water in a 1:1 molar ratio and continuously stirred for around two hours to produce the desired chemical . The slow evaporation process at room temperature with water as a solvent is used to create the final product .
Industrial Production Methods
The industrial production of L-Histidine-13C (hydrochloride hydrate) involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions and purification steps to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .
化学反応の分析
Types of Reactions
L-Histidine-13C (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Histidine, such as histamine and urocanic acid, which have different biological activities and applications .
科学的研究の応用
L-Histidine-13C (hydrochloride hydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and enzyme activities.
Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of stable isotope-labeled compounds for research and development
作用機序
The mechanism of action of L-Histidine-13C (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts as a precursor to histamine and other metabolites. These metabolites play crucial roles in various physiological processes, including immune response, neurotransmission, and gastric acid secretion . The stable isotope labeling allows for precise tracking and quantification of these processes .
類似化合物との比較
Similar Compounds
L-Histidine hydrochloride hydrate: The non-labeled version of the compound.
L-Histidine-15N (hydrochloride hydrate): Labeled with nitrogen-15 isotope.
L-Histidine-D2 (hydrochloride hydrate): Labeled with deuterium
Uniqueness
L-Histidine-13C (hydrochloride hydrate) is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and quantification in metabolic studies. This makes it particularly valuable in research applications where precise measurement of metabolic fluxes is required .
特性
分子式 |
C6H12ClN3O3 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
(2S)-2-amino-3-((213C)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i3+1;; |
InChIキー |
CMXXUDSWGMGYLZ-NYZJUQQESA-N |
異性体SMILES |
C1=C(N[13CH]=N1)C[C@@H](C(=O)O)N.O.Cl |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


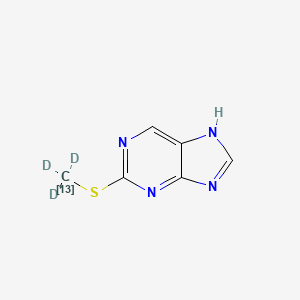

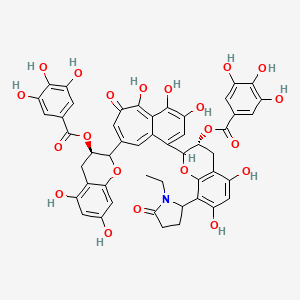
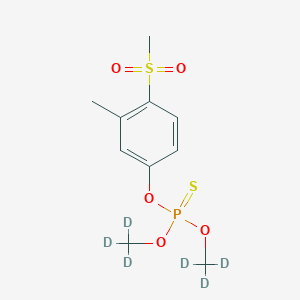

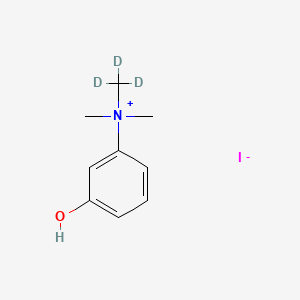

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
